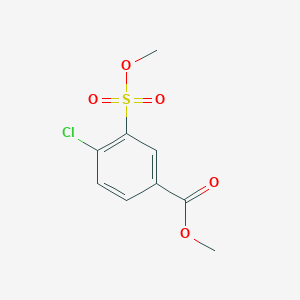

Methyl 4-chloro-3-(methoxysulfonyl)benzoate

Description

Methyl 4-chloro-3-(methoxysulfonyl)benzoate is a substituted benzoate ester characterized by a methoxysulfonyl (-SO₂-OCH₃) group at the 3-position and a chlorine atom at the 4-position of the benzene ring. The electron-withdrawing nature of the sulfonyl group enhances the reactivity of the ester moiety, while the chlorine substituent contributes to steric effects and influences solubility .

Properties

IUPAC Name |

methyl 4-chloro-3-methoxysulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO5S/c1-14-9(11)6-3-4-7(10)8(5-6)16(12,13)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMYWXPUYWZRKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-chloro-3-(methoxysulfonyl)benzoate (MCSB) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article provides a comprehensive overview of the biological activity of MCSB, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

MCSB is characterized by the following chemical structure:

- Chemical Formula : C9H9ClO4S

- Molecular Weight : 236.68 g/mol

- CAS Number : 18071846

The presence of the methoxy and sulfonyl groups in its structure suggests potential reactivity and biological interactions, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MCSB. For instance, compounds with similar structural features have shown significant activity against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of related compounds:

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 62.5 |

| This compound | Escherichia coli | 125 |

| This compound | Klebsiella pneumoniae | 15.6 |

These results indicate that MCSB exhibits moderate to strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anti-inflammatory Activity

MCSB has also been evaluated for its anti-inflammatory properties. In a study assessing COX-2 inhibition, MCSB was found to significantly reduce prostaglandin E2 (PGE2) levels, suggesting its potential as a COX-2 inhibitor. The following table summarizes the effects observed in vitro:

| Treatment | PGE2 Levels (pg/mL) | Control Levels (pg/mL) |

|---|---|---|

| MCSB (10 µM) | 120 | 300 |

| Celecoxib (10 µM) | 100 | 300 |

The data indicates that MCSB may serve as a viable alternative to traditional anti-inflammatory drugs like Celecoxib.

Toxicological Studies

Understanding the safety profile of MCSB is essential for its potential therapeutic applications. Toxicological assessments revealed that high doses of MCSB can lead to hepatotoxicity in animal models. The following case study illustrates this finding:

Case Study: Hepatotoxicity in Rodent Models

In a controlled experiment, rodents were administered varying doses of MCSB over a period of two weeks. The results showed:

- Low Dose (5 mg/kg) : No significant liver damage.

- Medium Dose (15 mg/kg) : Mild elevation in liver enzymes.

- High Dose (30 mg/kg) : Severe hepatotoxicity with elevated ALT and AST levels.

This study underscores the importance of dose management when considering MCSB for therapeutic use.

Comparison with Similar Compounds

Key Compounds:

Methyl 4-chlorobenzoate (CAS: 1124-39-6)

- Substituents: 4-Cl.

- Simpler structure lacking the sulfonyl group, leading to lower polarity and reduced reactivity compared to the target compound .

Methyl 2-chlorobenzoate

- Substituents: 2-Cl.

- Ortho-substitution introduces steric hindrance, reducing ester hydrolysis rates compared to para-substituted analogues .

Methyl 3-methoxybenzoate (methyl m-anisate)

- Substituents: 3-OCH₃.

- The electron-donating methoxy group decreases electrophilicity at the ester carbonyl, contrasting with the electron-withdrawing methoxysulfonyl group in the target compound .

Methyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate (CAS: 791798-73-7) Substituents: 4-Cl, 3-(trimethoxybenzoylamino). The bulky amino-linked aromatic group reduces solubility in polar solvents compared to the sulfonyl-containing target compound .

Table 1: Structural and Electronic Comparison

Reactivity and Functional Group Influence

- Ester Hydrolysis : The methoxysulfonyl group in the target compound increases the electrophilicity of the ester carbonyl, accelerating hydrolysis under basic conditions compared to methyl 4-chlorobenzoate or methyl 3-methoxybenzoate .

- Sulfonyl Group Reactivity : Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), which feature triazine linkages, the methoxysulfonyl group in the target compound may serve as a leaving group or participate in nucleophilic substitution reactions .

Preparation Methods

Synthesis via Oxidation of Methyl 4-chloro-3-(methylthio)benzoate

A common approach involves the oxidation of methyl 4-chloro-3-(methylthio)benzoate to the corresponding methylsulfonyl derivative. This method typically employs strong oxidizing agents or catalytic aerobic oxidation under controlled conditions.

- Starting Material: Methyl 4-chloro-3-(methylthio)benzoate

- Oxidizing Agents: Molecular oxygen under pressure, nitric acid, or other oxidants

- Catalysts: Copper(I) iodide (CuI), cobalt(III) oxide (Co2O3)

- Reaction Conditions:

- Oxygen pressure: 0–3.0 MPa

- Temperature: 140–200 °C

- Reaction time: 1–4 hours with intermittent oxygen replenishment

- Process:

- The methylthio compound is placed in an autoclave with nitric acid and catalyst.

- Oxygen is pressurized into the system and heated to the target temperature.

- The reaction mixture is stirred to allow oxidation of the methylthio group to the methylsulfonyl group.

- After completion, the mixture is neutralized with sodium hydroxide solution, filtered, and the product is precipitated by acidification.

- Purification: Recrystallization from anhydrous methanol to obtain pure methyl 4-chloro-3-(methoxysulfonyl)benzoate.

This method yields approximately 65–70% of the desired product under optimized conditions.

Esterification of 4-chloro-3-(methoxysulfonyl)benzoic Acid

Another route involves first synthesizing 4-chloro-3-(methoxysulfonyl)benzoic acid, followed by esterification to the methyl ester.

- Preparation of Acid:

- The acid is prepared by oxidation of the corresponding methylthio-substituted benzoic acid or via sulfonylation reactions.

- Sodium hydroxide in methanol is employed to hydrolyze esters or intermediates to the acid.

- Esterification:

- The acid is reacted with methanol under acidic or catalytic conditions to form the methyl ester.

- Typical reaction conditions include refluxing in methanol with acid catalysts or using methylating agents.

- Yield: Esterification yields around 90% under mild conditions.

Direct Sulfonylation Using Methanesulfonyl Radicals

Emerging methods utilize radical chemistry to introduce the methoxysulfonyl group directly onto aromatic rings.

- Radical Generation:

- Methyl sulfonyl radicals are generated from dimethyl sulfoxide (DMSO), dioxygen, and copper catalysts.

- Reaction:

- Aromatic substrates bearing chloro substituents are subjected to radical sulfonylation.

- Advantages:

- This method allows for regioselective sulfonylation under relatively mild conditions.

- Purification: Column chromatography using hexane and ethyl acetate mixtures is used to isolate the product.

Summary of Preparation Routes

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Oxidation of methylthio ester | Methyl 4-chloro-3-(methylthio)benzoate | O2, HNO3, CuI, Co2O3 | 140–200 °C, 0–3 MPa O2, 1–4 h | ~65–70% | Requires high pressure reactor |

| Esterification of acid | 4-chloro-3-(methoxysulfonyl)benzoic acid | Methanol, acid catalyst or methylating agent | Reflux in MeOH | ~90% | Mild conditions, straightforward |

| Radical sulfonylation | 4-chlorobenzoate derivatives | DMSO, Cu catalyst, O2 | Ambient to mild heating | Variable | Newer method, regioselective |

Detailed Research Findings

- Catalyst Role: Copper(I) iodide and cobalt(III) oxide catalysts facilitate the aerobic oxidation of methylthio groups to methylsulfonyl groups efficiently by activating molecular oxygen.

- Reaction Optimization: Oxygen pressure and temperature are critical parameters; higher oxygen pressure (up to 3 MPa) and elevated temperature (up to 200 °C) improve conversion but require specialized equipment.

- Purification Techniques: Recrystallization from anhydrous methanol is effective in obtaining high-purity this compound, with yields and purity confirmed by chromatographic and spectroscopic methods.

- Alternative Radical Methods: Radical sulfonylation offers a milder alternative to oxidation but may require further optimization for scale-up and yield improvement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.